Cas no 2172533-92-3 (3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol)

3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol structure
2172533-92-3 structure
商品名:3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol
CAS番号:2172533-92-3
MF:C11H18O2
メガワット:182.259423732758
CID:6036710
PubChem ID:165588181

3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol 化学的及び物理的性質

名前と識別子

    • 3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol
    • 3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
    • 2172533-92-3
    • EN300-1619236
    • インチ: 1S/C11H18O2/c1-9(2)5-11(6-9)10(7-12)3-8(10)4-13-11/h8,12H,3-7H2,1-2H3
    • InChIKey: PMOXNABFQHSENG-UHFFFAOYSA-N
    • ほほえんだ: O1CC2CC2(CO)C21CC(C)(C)C2

計算された属性

  • せいみつぶんしりょう: 182.130679813g/mol
  • どういたいしつりょう: 182.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1619236-0.25g
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
0.25g
$2277.0 2023-06-04
Enamine
EN300-1619236-1.0g
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
1g
$2475.0 2023-06-04
Enamine
EN300-1619236-10.0g
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
10g
$10643.0 2023-06-04
Enamine
EN300-1619236-10000mg
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
10000mg
$10643.0 2023-09-22
Enamine
EN300-1619236-0.1g
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
0.1g
$2178.0 2023-06-04
Enamine
EN300-1619236-0.5g
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
0.5g
$2376.0 2023-06-04
Enamine
EN300-1619236-500mg
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
500mg
$2376.0 2023-09-22
Enamine
EN300-1619236-50mg
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
50mg
$2079.0 2023-09-22
Enamine
EN300-1619236-2500mg
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
2500mg
$4851.0 2023-09-22
Enamine
EN300-1619236-0.05g
3',3'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
2172533-92-3
0.05g
$2079.0 2023-06-04

3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol 関連文献

3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanolに関する追加情報

Professional Introduction to Compound with CAS No. 2172533-92-3 and Product Name: 3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol

The compound with the CAS number 2172533-92-3 and the product name 3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol represents a fascinating molecule in the realm of chemical and pharmaceutical research. This spirobicyclic structure, characterized by its intricate cyclic framework and functional groups, has garnered significant attention due to its potential applications in medicinal chemistry and drug development.

The spirobicyclo core of this compound is a key feature, contributing to its unique stereochemistry and reactivity. Spirobicyclic compounds are known for their structural rigidity and conformational stability, which can be highly advantageous in the design of bioactive molecules. The presence of a 3'-oxaspiro moiety further enhances the molecule's complexity, introducing oxygen atoms that can participate in hydrogen bonding and other interactions with biological targets.

In recent years, there has been a growing interest in spirobicyclic compounds due to their potential as pharmacophores. These molecules often exhibit favorable pharmacokinetic properties, including improved solubility and reduced metabolic clearance. The dimethyl substituents on the spirobicyclo structure may influence the electronic properties of the molecule, affecting its binding affinity to biological receptors.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The 2,1'-cyclobutane-1-ylmethanol moiety suggests a hydroxyl group that can serve as a site for further functionalization, enabling the synthesis of derivatives with tailored biological activities. This flexibility makes the compound a valuable scaffold for medicinal chemists seeking to explore new drug candidates.

Recent studies have highlighted the importance of spirobicyclic structures in drug discovery. For instance, spiroketal derivatives have been shown to exhibit anti-inflammatory, antiviral, and anticancer properties. The compound in question shares structural similarities with these bioactive molecules, suggesting that it may also possess therapeutic potential. Further research is needed to fully elucidate its biological activities and mechanisms of action.

The synthesis of 3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol presents both challenges and opportunities for synthetic chemists. The complex cyclic framework requires precise control over reaction conditions to achieve high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules. Techniques such as transition metal-catalyzed reactions and computational chemistry have played crucial roles in optimizing synthetic routes.

The chemical properties of this compound also make it an interesting subject for computational studies. Molecular modeling techniques can provide insights into its conformational preferences and interactions with biological targets. These insights are invaluable for guiding experimental efforts and designing more effective drug candidates.

In conclusion, the compound with CAS number 2172533-92-3 and the product name 3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research in this area continues to advance, it is likely that more applications for this compound will be discovered.

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